1-Bromo-2-ethenyl-4-methoxybenzene - 139469-06-0

1-Bromo-2-ethenyl-4-methoxybenzene

Catalog Number: EVT-3238147
CAS Number: 139469-06-0
Molecular Formula: C9H9BrO
Molecular Weight: 213.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a specific synthesis route for 1-Bromo-2-ethenyl-4-methoxybenzene was not found in the provided papers, similar compounds like 1-bromo-2-phenylacetylene were synthesized using molybdenum-based catalysts. [] This suggests that 1-Bromo-2-ethenyl-4-methoxybenzene could potentially be synthesized using similar transition-metal catalyzed coupling reactions, starting from readily available precursors like 4-bromo-2-iodoanisole and vinyltributyltin.

Chemical Reactions Analysis

While specific reactions involving 1-Bromo-2-ethenyl-4-methoxybenzene are not discussed in the provided papers, its structure suggests potential reactivity in various transformations. The bromine atom can participate in nucleophilic substitutions, palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions, and the ethenyl group can undergo Diels-Alder reactions with suitable dienophiles like those mentioned in the context of 2-ethenyl-1,3,3-trimethylcyclohexene. []

Applications
  • Chemical Biology: Similar compounds with halogenated aromatic systems have shown biological activity. [, , ] Therefore, 1-Bromo-2-ethenyl-4-methoxybenzene could potentially serve as a starting point for developing new bioactive molecules.

(4-Methoxyphenyl)(phenyl)sulfane

Compound Description: (4-Methoxyphenyl)(phenyl)sulfane is a diaryl sulfide synthesized via a copper-catalyzed C-S coupling reaction using benzenethiol and 1-bromo-4-methoxybenzene. [] This compound serves as a model product in studying the mechanism of such reactions, particularly the role of ligands like 1H-benzo[d][1,2,3]triazole (BtH) in enhancing catalytic activity. []

Relevance: This compound is a product of a reaction directly utilizing 1-Bromo-2-ethenyl-4-methoxybenzene as a starting material, highlighting the synthetic utility of the target compound. []

1-Bromo-4-methoxybenzene

Compound Description: 1-Bromo-4-methoxybenzene is a common reagent in organic synthesis. [] It participates in C-S coupling reactions with thiols like benzenethiol to yield diaryl sulfides like (4-methoxyphenyl)(phenyl)sulfane. []

Relevance: This compound is a direct precursor to 1-Bromo-2-ethenyl-4-methoxybenzene, differing only by the presence of an ethenyl group in the latter. This structural similarity emphasizes the close relationship between the two compounds. []

(trans,trans)-1-Bromo-2,5-bis(4-hydroxystyryl)benzene (K114)

Compound Description: K114, also known as (trans,trans)-1-Bromo-2,5-bis(4-hydroxystyryl)benzene, is a fluorescent molecule designed as an analog of Congo Red. [] It exhibits a notable increase in fluorescence upon binding to amyloid fibrils, making it a promising probe for studying these structures, particularly in the context of Alzheimer's disease. []

Relevance: This compound shares a key structural motif with 1-Bromo-2-ethenyl-4-methoxybenzene, namely the presence of a bromobenzene ring substituted with an alkenyl chain. While K114 possesses two such units, the fundamental structural similarity warrants its inclusion as a related compound. []

4-Nitro-5-bromostyrylisoxazoles

Compound Description: 4-Nitro-5-bromostyrylisoxazoles represent a class of potent Michael acceptors. [] Their reactivity stems from the electron-withdrawing nature of both the nitro and isoxazole groups, making the β-carbon highly electrophilic. This property allows them to participate in cyclopropanation reactions with malonate esters, yielding heavily substituted cyclopropanes with high diastereoselectivity and moderate enantioselectivity. []

Relevance: This compound class, similar to 1-Bromo-2-ethenyl-4-methoxybenzene, features a bromobenzene ring substituted at the para position. Additionally, both possess an alkenyl substituent, further strengthening their structural similarity. The presence of the nitro and isoxazole moieties in 4-Nitro-5-bromostyrylisoxazoles emphasizes the potential for introducing diverse functionalities onto the bromobenzene core while maintaining reactivity. []

1-Bromo-2-alkylthiolcarbonates

Compound Description: 1-Bromo-2-alkylthiolcarbonates serve as versatile intermediates in the synthesis of unsymmetrical thioethers. [] These compounds are easily prepared through the thioalkylation of cyclic thionocarbonates with alkyl bromides. Their key feature is the ability to undergo a base-catalyzed 1,5-thiol transfer reaction, resulting in the formation of the desired thioether product. []

Relevance: Although structurally distinct from 1-Bromo-2-ethenyl-4-methoxybenzene, 1-Bromo-2-alkylthiolcarbonates represent a class of compounds containing a bromine atom at the alpha position to a thiolcarbonate group, which shares a similar reactivity profile with the vinyl bromide in 1-Bromo-2-ethenyl-4-methoxybenzene, making them relevant in terms of synthetic potential and reactivity comparisons. []

1,2-Dibromo-4,5-diphenyltricyclo[3.1.0.0(2,4)]hexane (5)

Compound Description: This tricyclic compound is formed via a [2+2] dimerization reaction of 1-bromo-2-phenylcyclopropene. [] Upon heating, it undergoes ring-opening to yield 1,2-dibromo-4,5-diphenylcyclohexa-1,4-diene. []

Relevance: This compound showcases the reactivity of cyclopropenes similar to the ethenyl group in 1-Bromo-2-ethenyl-4-methoxybenzene. The formation of this compound highlights the tendency of such strained rings to undergo ring-opening reactions, a feature relevant to understanding the potential reactivity of the ethenyl group in the target compound. []

1-Bromo-2-phenylcyclopropene

Compound Description: This strained cyclic compound serves as a precursor for synthesizing substituted o-terphenyls. [] It undergoes [2+2] dimerization to yield a tricyclic intermediate, which can be further transformed into the desired o-terphenyl derivative. []

Relevance: This compound shares the bromobenzene structural motif with 1-Bromo-2-ethenyl-4-methoxybenzene. The presence of the cyclopropene ring, another strained system like the ethenyl group, further enhances their structural similarity and provides insights into the reactivity profile of compounds containing such moieties. []

2-Ethenyl-1,3,3-trimethylcyclohexene

Compound Description: 2-Ethenyl-1,3,3-trimethylcyclohexene serves as a valuable diene in Diels-Alder reactions, enabling the construction of complex polycyclic frameworks. [] Its reaction with 4H-chromen-4-ones, for instance, provides a rapid route to the tetracyclic core of marine diterpenoids like puupehenone and kampanols. []

Relevance: While structurally distinct from 1-Bromo-2-ethenyl-4-methoxybenzene, this compound exemplifies the synthetic utility of molecules containing an ethenyl group. Its ability to participate in Diels-Alder reactions highlights a potential reaction pathway for the target compound, suggesting its use in building complex molecular architectures. []

Properties

CAS Number

139469-06-0

Product Name

1-Bromo-2-ethenyl-4-methoxybenzene

IUPAC Name

1-bromo-2-ethenyl-4-methoxybenzene

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

InChI

InChI=1S/C9H9BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3

InChI Key

WMCHARNDFAMFGD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Br)C=C

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.